molecular formula C12H23NO4 B12592751 8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid CAS No. 651021-09-9

8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid

Katalognummer: B12592751
CAS-Nummer: 651021-09-9
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: ZDNJSXLBBMHXCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid is a chemical compound with the molecular formula C12H23NO4. It contains 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound is known for its unique structure, which includes an ethoxyethylideneamino group attached to an octanoic acid backbone.

Vorbereitungsmethoden

The synthesis of 8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid involves several steps, typically starting with the preparation of the ethoxyethylideneamino group, which is then attached to the octanoic acid backbone. The specific reaction conditions and reagents used can vary, but common methods include the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic uses, such as drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethylideneamino group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid include other aminooxy acids and derivatives. These compounds share structural similarities but may differ in their specific functional groups or chain lengths. The uniqueness of this compound lies in its specific combination of the ethoxyethylideneamino group with the octanoic acid backbone, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

651021-09-9

Molekularformel

C12H23NO4

Molekulargewicht

245.32 g/mol

IUPAC-Name

8-(1-ethoxyethylideneamino)oxyoctanoic acid

InChI

InChI=1S/C12H23NO4/c1-3-16-11(2)13-17-10-8-6-4-5-7-9-12(14)15/h3-10H2,1-2H3,(H,14,15)

InChI-Schlüssel

ZDNJSXLBBMHXCU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=NOCCCCCCCC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.